螺(环己烷-1,4'(1'H)-喹唑啉)-2'(3'H)-硫酮, 5',6',7',8'-四氢-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

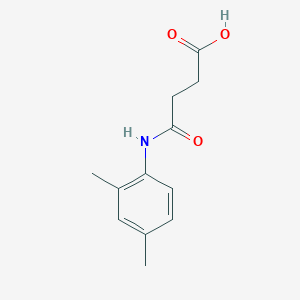

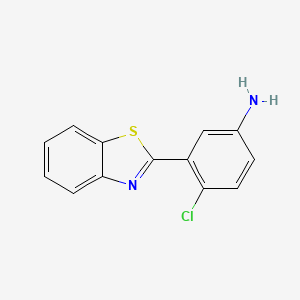

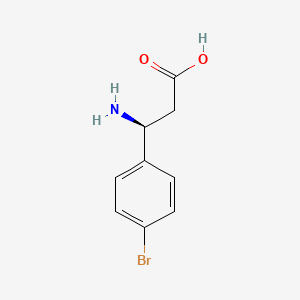

Spiro compounds, such as "Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro-", represent a class of chemical compounds characterized by a bicyclic system in which two rings are joined by one common atom. The compounds discussed in the provided papers are derivatives of spiro-quinazoline, which are of interest due to their potential pharmacological properties and their unique structural features .

Synthesis Analysis

The synthesis of spiro-quinazoline derivatives often involves cyclization reactions and can be achieved through various methods. For instance, the transformation of N-substituted dihydrospiro[quinoline-cyclohexanes] in strong acid media at elevated temperatures can lead to the formation of spiro[indane-cyclohexanes] . Other methods include the reaction of anthranilic acid N-substituted amides with appropriate ketones , or the cyclization of amino-allylcyclohexane under acid-catalysis conditions . Additionally, the alkylation and acylation of tetrahydrospiro[quinoline-cyclohexane] derivatives have been explored, with the N-acyl derivatives undergoing recyclization to spiro[indan-cyclohexanes] in certain conditions .

Molecular Structure Analysis

The molecular structures of the synthesized spiro-quinazoline derivatives are confirmed using various spectroscopic techniques, including homonuclear and inverse-detected 2D NMR experiments . The stereochemistry of these compounds has been studied by PMR spectroscopy, which is crucial for understanding their biological activity .

Chemical Reactions Analysis

Spiro-quinazoline derivatives undergo a variety of chemical reactions. For example, bromination and nitration of tetrahydrospiro[quinoline-cyclohexane] occur at specific positions on the rings . The N-allyl derivatives can be converted to their 8-allyl-substituted analogs using different reagents . Furthermore, the reactivity of these compounds with different nucleophiles, such as alcoholates, secondary amines, and thiolates, has been investigated, leading to various substitution and cyclization products .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro-quinazoline derivatives are closely related to their molecular structure. The introduction of different substituents can significantly affect these properties and, consequently, their biological activity. For instance, some derivatives have shown potent anti-inflammatory and analgesic activities with a superior gastrointestinal safety profile compared to reference drugs . Molecular docking studies have been conducted to predict the binding affinity of these compounds to biological targets, such as COX-2 and PARP-1, which is indicative of their potential as therapeutic agents . The anti-monoamine oxidase and antitumor properties of these compounds have also been evaluated, with some derivatives showing promising results in inhibiting tumor growth and deamination of serotonin .

科学研究应用

化学重排与转化

- 螺(环己烷-1,4'(1'H)-喹唑啉)-2'(3'H)-硫酮及其衍生物会发生各种化学转化。例如,用 POCl3 和 DMF 处理会产生八氢吖啶-4-腈和六氢吖啶-8a(1H)-腈的混合物,展示了维尔施迈尔中间体的级联转化 (Markov 等人,2012 年)。类似地,该化合物参与曼尼希氨基甲基化,导致形成含有并环氮杂双环片段的杂环体系 (Markov 和 Farat,2012 年)。

多种衍生物的合成

- 螺(环己烷-喹唑啉)衍生物用于合成各种化合物。例如,已经探索了 2'-取代的四氢-4'H-螺[环己烷-三唑并喹唑啉]的合成及其随后的氢化、烷基化、酰基化和磺酰化 (Chernyshev 等人,2008 年)。另一项研究展示了具有抗单胺氧化酶和抗惊厥活性的 4'-氨基-5',8'-二甲基-1'H-螺[环己烷-萘]-3'-羧酸乙酯衍生物的合成 (Grigoryan 等人,2017 年)。

绿色合成应用

- 该化合物在绿色化学中也至关重要,尤其是在水性或无溶剂条件下的螺环化中。这个过程促进了各种氨基甲酰胺和环己烷酮转化为二取代的喹唑啉酮和螺哌啶-喹唑啉酮,突出了一个环境友好的方法 (Miklós 和 Fülöp,2010 年)。

结构分析与表征

- 已经进行了研究以确定这些化合物的晶体结构和分子构型,深入了解它们的化学性质和潜在应用。例如,已经报道了某些螺[环己烷-喹唑啉]衍生物的 X 射线结构测定,有助于更好地理解它们的化学特性 (Soriano-garcia 等人,2000 年)。

属性

IUPAC Name |

spiro[1,3,5,6,7,8-hexahydroquinazoline-4,1'-cyclohexane]-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2S/c16-12-14-11-7-3-2-6-10(11)13(15-12)8-4-1-5-9-13/h1-9H2,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFUEZMEJGCGKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C3=C(CCCC3)NC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30204352 |

Source

|

| Record name | Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro- | |

CAS RN |

5579-43-1 |

Source

|

| Record name | Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Chlorophenyl)sulfanyl]-4-(dimethylamino)-3-buten-2-one](/img/structure/B1298717.png)

![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)

![5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298743.png)